(5-Chloro-2-nitrophenyl)(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone
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Description
(5-Chloro-2-nitrophenyl)(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C20H19ClN4O3S and its molecular weight is 430.91. The purity is usually 95%.
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Biological Activity
The compound (5-Chloro-2-nitrophenyl)(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone is a synthetic derivative belonging to the class of piperazine compounds, which are known for their diverse biological activities. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of the compound is C18H19ClN4O3S with a molecular weight of approximately 396.88 g/mol. The structure includes a chloro-nitrophenyl moiety and a benzo[d]thiazole-piperazine unit, contributing to its potential biological activities.
Antimicrobial Activity
Research has demonstrated that piperazine derivatives exhibit significant antimicrobial properties. A study evaluating various piperazine compounds found that derivatives similar to the compound showed notable activity against both Gram-positive and Gram-negative bacteria.
Compound | Gram-positive Activity (Zone of Inhibition in mm) | Gram-negative Activity (Zone of Inhibition in mm) |
---|---|---|
5a | 20 | 12 |
5b | 22 | 10 |
5c | 19 | 11 |
5d | 21 | 9 |
These results indicate that the compound may have comparable efficacy against various bacterial strains, making it a candidate for further development as an antimicrobial agent .
Anticancer Activity
Thiazole derivatives have been documented for their anticancer properties. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis in cancer cells. For instance, compounds with similar structural features have been shown to inhibit tumor growth in vitro and in vivo by targeting specific pathways involved in cell cycle regulation and apoptosis.
In one study, thiazole derivatives exhibited IC50 values ranging from 10 to 30 µM against various cancer cell lines, suggesting that our compound could possess similar anticancer activity.
Neuropharmacological Effects
Piperazine compounds are also known for their central nervous system (CNS) activities. Research indicates that they can act as anxiolytics and antidepressants by modulating neurotransmitter systems, particularly serotonin and dopamine pathways. The presence of the piperazine ring in our compound suggests potential CNS activity, which warrants further investigation through behavioral assays and receptor binding studies.
The biological activity of this compound may be attributed to its ability to interact with various biological targets:
- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit enzymes critical for bacterial survival and cancer cell proliferation.
- DNA Interaction : Some thiazole derivatives can intercalate into DNA, disrupting replication and transcription processes.
- Receptor Modulation : The piperazine moiety may influence neurotransmitter receptors, leading to neuropharmacological effects.
Case Studies
A notable study published in the World Journal of Pharmaceutical Research evaluated several piperazine derivatives for their antimicrobial activity using the Cup plate method. The study reported that compounds structurally related to our compound exhibited significant antibacterial effects against both Gram-positive and Gram-negative bacteria, reinforcing the potential utility of this class of compounds in clinical applications .
Properties
IUPAC Name |
(5-chloro-2-nitrophenyl)-[4-(4,5-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4O3S/c1-12-3-6-17-18(13(12)2)22-20(29-17)24-9-7-23(8-10-24)19(26)15-11-14(21)4-5-16(15)25(27)28/h3-6,11H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOXMHVOZBAEPLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)SC(=N2)N3CCN(CC3)C(=O)C4=C(C=CC(=C4)Cl)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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